Tributyl[(prop-2-en-1-yl)oxy]stannane Tributyl[(prop-2-en-1-yl)oxy]stannane
Brand Name: Vulcanchem
CAS No.: 24355-28-0
VCID: VC19685642
InChI: InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;2H,1,3H2;/q;;;-1;+1
SMILES:
Molecular Formula: C15H32OSn
Molecular Weight: 347.12 g/mol

Tributyl[(prop-2-en-1-yl)oxy]stannane

CAS No.: 24355-28-0

Cat. No.: VC19685642

Molecular Formula: C15H32OSn

Molecular Weight: 347.12 g/mol

* For research use only. Not for human or veterinary use.

Tributyl[(prop-2-en-1-yl)oxy]stannane - 24355-28-0

Specification

CAS No. 24355-28-0
Molecular Formula C15H32OSn
Molecular Weight 347.12 g/mol
IUPAC Name tributyl(prop-2-enoxy)stannane
Standard InChI InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;2H,1,3H2;/q;;;-1;+1
Standard InChI Key UPTICQMTIINZMN-UHFFFAOYSA-N
Canonical SMILES CCCC[Sn](CCCC)(CCCC)OCC=C

Introduction

Structural and Chemical Properties

Tributyl[(prop-2-en-1-yl)oxy]stannane belongs to the alkoxytin derivative class, characterized by a tin atom bonded to three butyl groups and an allyloxy moiety. The allyloxy group (prop-2-en-1-yloxy) introduces both steric and electronic effects, enhancing the compound’s electrophilicity and reactivity in transmetallation reactions.

Table 1: Key Physical and Chemical Properties

PropertyValue
CAS No.24355-28-0
Molecular FormulaC₁₅H₃₂OSn
Molecular Weight347.12 g/mol
IUPAC NameTributyl(prop-2-enoxy)stannane
SMILESCCCCSn(CCCC)OCC=C
InChIKeyUPTICQMTIINZMN-UHFFFAOYSA-N

The tin atom’s +4 oxidation state allows it to act as a Lewis acid, coordinating with nucleophiles and stabilizing carbocation intermediates during reactions. This property is critical in synthetic pathways requiring precise control over reaction kinetics.

Synthesis and Industrial Production

The synthesis of tributyl[(prop-2-en-1-yl)oxy]stannane typically involves a Grignard reaction between tributyltin chloride and (prop-2-en-1-yl)oxy magnesium bromide. This method, conducted under inert atmospheric conditions, ensures high yields by minimizing oxidative side reactions.

Reaction Scheme:

Bu3SnCl+MgBr-O-CH2CH=CH2Bu3Sn-O-CH2CH=CH2+MgClBr\text{Bu}_3\text{SnCl} + \text{MgBr-O-CH}_2\text{CH=CH}_2 \rightarrow \text{Bu}_3\text{Sn-O-CH}_2\text{CH=CH}_2 + \text{MgClBr}

Industrial-scale production employs similar methodologies but optimizes parameters such as temperature (0–25°C), solvent choice (tetrahydrofuran or diethyl ether), and reagent stoichiometry to achieve >90% purity. Post-synthesis purification via vacuum distillation removes residual magnesium salts and unreacted starting materials.

Applications in Organic Synthesis

Coupling Reactions

The compound is pivotal in Stille-type cross-coupling reactions, where it transfers its allyloxy group to palladium catalysts. This transmetallation step facilitates the formation of carbon-carbon bonds between aryl halides and allyloxy tin intermediates, enabling the synthesis of complex organic frameworks.

Mechanistic Overview:

  • Oxidative Addition: Aryl halides (R-X) react with Pd⁰ to form Pd²⁺(R)(X) complexes.

  • Transmetallation: Tributyl[(prop-2-en-1-yl)oxy]stannane transfers the allyloxy group to Pd²⁺, displacing the halide.

  • Reductive Elimination: Pd⁰ releases the coupled product (R–allyloxy), regenerating the catalyst.

Hydrostannylation

The compound participates in hydrostannylation reactions with alkenes and alkynes, adding a tributyltin group across unsaturated bonds. This reaction, initiated by radical species (e.g., AIBN), proceeds via a chain mechanism and yields functionalized tin adducts.

Comparative Analysis with Related Compounds

Table 2: Functional Comparison of Organotin Derivatives

CompoundFunctional GroupReactivity ProfilePrimary Application
Tributyl[(prop-2-en-1-yl)oxy]stannaneAllyloxyHigh electrophilicityCross-coupling reactions
Tributyl(prop-2-en-1-yl)stannaneAllylRadical reactivityPolymerization initiators
Tributyltin hydrideHydrideReducing agentDehalogenation reactions

The allyloxy group’s oxygen atom enhances electrophilicity compared to non-oxygenated analogues, enabling faster transmetallation kinetics in palladium-catalyzed reactions.

Environmental and Regulatory Considerations

Due to its persistence in aquatic environments, tributyl[(prop-2-en-1-yl)oxy]stannane is regulated under the European Union’s REACH framework. Industrial users must submit toxicity reports and implement containment strategies to mitigate ecological risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator